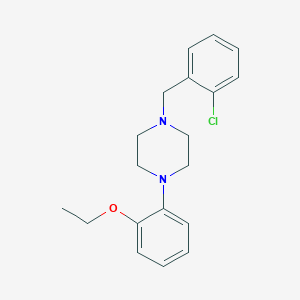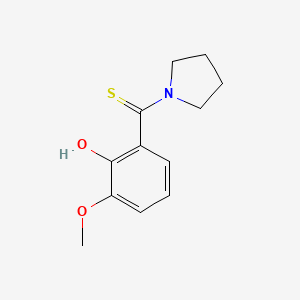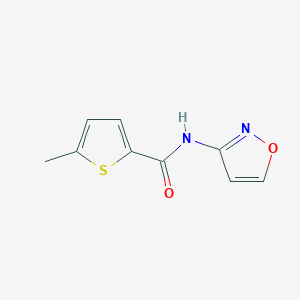
1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine, also known as GBR-12909, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use as a medication for the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine works by inhibiting the dopamine transporter, a protein that is responsible for removing dopamine from the synaptic cleft. By blocking this transporter, this compound increases the availability of dopamine in the brain, leading to an increase in dopamine signaling and a reduction in drug cravings and ADHD symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including an increase in dopamine release and a decrease in dopamine reuptake. It has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that play a role in mood regulation and attention.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the dopamine transporter. However, it also has some limitations, including its short half-life and the potential for toxicity at high doses.
Orientations Futures
There are several future directions for the research on 1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine. One potential area of study is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of this compound's potential use in the treatment of other psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to fully understand the long-term effects of this compound on the brain and body.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-(2-ethoxyphenyl)piperazine has been extensively studied for its potential use as a medication for the treatment of drug addiction and ADHD. It has been shown to inhibit the reuptake of dopamine, a neurotransmitter that plays a key role in reward and motivation, in the brain. This results in an increase in dopamine levels, which can help to reduce drug cravings and improve attention and focus in individuals with ADHD.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-23-19-10-6-5-9-18(19)22-13-11-21(12-14-22)15-16-7-3-4-8-17(16)20/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRSKUJQOBWWSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[3-fluoro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B4714901.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4714912.png)
![3-({2-[(3-methoxybenzoyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B4714917.png)


![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4714940.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-isobutylbenzenesulfonohydrazide](/img/structure/B4714945.png)
![2-{[2-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4714953.png)
![2-(4-tert-butylphenyl)-N'-[1-(2-chlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4714959.png)

![3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4714967.png)
![N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]nicotinamide](/img/structure/B4714992.png)
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4714999.png)